5-Bromo-2-chloro-4-(difluoromethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-4-(difluoromethoxy)pyridine: is a heterocyclic organic compound with the molecular formula C6H2BrClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its unique combination of bromine, chlorine, and difluoromethoxy substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps:
Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce bromine and chlorine atoms at specific positions.
Halogenation: Pyridine is first reacted with bromine to form 2-bromopyridine. This intermediate is then chlorinated to yield 2-bromo-5-chloropyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimized Reaction Conditions: Use of catalysts and controlled reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidation Products: Oxidation typically yields pyridine N-oxides.
Reduction Products: Reduction can lead to the formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-2-chloro-4-(difluoromethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-methylpyrimidine: Similar in structure but with a methyl group instead of a difluoromethoxy group.
5-Bromo-2-(difluoromethoxy)-pyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-2-chloro-4-(difluoromethoxy)pyridine is unique due to its combination of bromine, chlorine, and difluoromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVTXCYTLCANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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